3,5-Dichloro-2H-1,4-oxazin-2-one
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Overview
Description
3,5-Dichloro-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C4HCl2NO2 and a molecular weight of 165.96 g/mol . It is characterized by the presence of two chlorine atoms and an oxazinone ring, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2H-1,4-oxazin-2-one typically involves the chlorination of 2H-1,4-oxazin-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert solvent like dichloromethane to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Dichloro-2H-1,4-oxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-6-(3,4-dimethoxyphenyl)-2H-1,4-oxazin-2-one: Similar in structure but with additional methoxy groups, leading to different chemical properties and applications.
2H-1,4-Oxazin-2-one: The parent compound without chlorine substitutions, used in different synthetic applications.
Uniqueness
3,5-Dichloro-2H-1,4-oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
125850-02-4 |
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Molecular Formula |
C4HCl2NO2 |
Molecular Weight |
165.96 g/mol |
IUPAC Name |
3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C4HCl2NO2/c5-2-1-9-4(8)3(6)7-2/h1H |
InChI Key |
UTUZKFRTJNBTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
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